tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate
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Overview
Description
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(fluoromethyl)cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological processes and pathways, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl N-[2-(aminomethyl)cyclopentyl]carbamate: This compound has an aminomethyl group instead of a fluoromethyl group.
tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate: This compound has a cyclobutyl ring instead of a cyclopentyl ring.
Properties
Molecular Formula |
C11H20FNO2 |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HETWMBBEKXFVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CF |
Origin of Product |
United States |
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